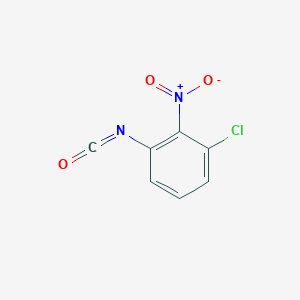
1-Chloro-3-isocyanato-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-isocyanato-2-nitrobenzene is an organic compound with the molecular formula C7H3ClN2O3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isocyanate group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-isocyanato-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by the introduction of the isocyanate group. The nitration of chlorobenzene typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1-chloro-2-nitrobenzene. This intermediate can then be further reacted with phosgene (COCl2) in the presence of a base to introduce the isocyanate group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Safety measures are also crucial due to the hazardous nature of the reagents involved, such as phosgene and concentrated acids.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-isocyanato-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Addition Reactions: The isocyanate group can react with nucleophiles, such as water or alcohols, to form urea or carbamate derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Addition: Alcohols or water under mild conditions.
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: 1-chloro-3-amino-2-nitrobenzene.
Addition: Urea or carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-isocyanato-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1-chloro-3-isocyanato-2-nitrobenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various chemical transformations and applications. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-nitrobenzene: Similar structure but lacks the isocyanate group.
1-Chloro-4-isocyanato-2-nitrobenzene: Similar structure with different substitution pattern.
2-Chloro-3-isocyanato-1-nitrobenzene: Isomer with different positions of substituents.
Uniqueness
1-Chloro-3-isocyanato-2-nitrobenzene is unique due to the presence of both an isocyanate and a nitro group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1261779-37-6 |
|---|---|
Molekularformel |
C7H3ClN2O3 |
Molekulargewicht |
198.56 g/mol |
IUPAC-Name |
1-chloro-3-isocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-3H |
InChI-Schlüssel |
CZDYBUYDMIOUCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)

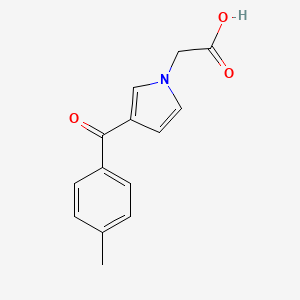
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)

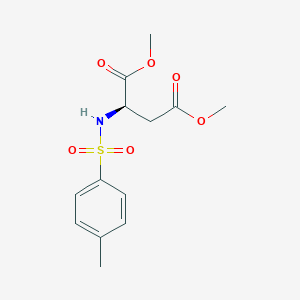
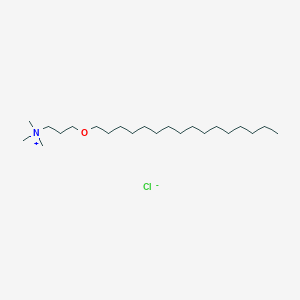
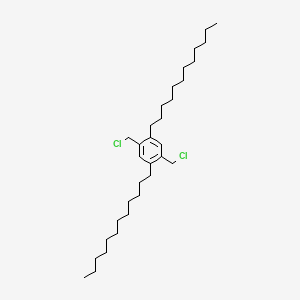
![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)

![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)
